molecular formula C18H11Cl2NO5S B4628468 {2,6-dichloro-4-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid

{2,6-dichloro-4-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid

Cat. No. B4628468
M. Wt: 424.3 g/mol
InChI Key: QZIYHSQVUIAOCW-ZSOIEALJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound belongs to a class of organic compounds known for their biological activity. The core structure, a 2,4-dioxothiazolidin-5-ylidene moiety, is a common feature in molecules with significant antibacterial and antimicrobial properties. Research has focused on synthesizing derivatives of this core structure to explore their potential uses further.

Synthesis Analysis

The synthesis of these compounds typically involves the reaction of (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid chlorides with various derivatives. For example, Trotsko et al. (2018) synthesized a series of new (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives with thiazolidine-2,4-dione, rhodanine, and 2-thiohydantoin moieties, showing antibacterial activity against Gram-positive bacterial strains (Trotsko et al., 2018).

Molecular Structure Analysis

The molecular structure of these compounds often influences their biological activity. Lynch et al. (2003) studied the conformational aspects of phenoxyacetic acid derivatives in various adducts compared to their free acid structures, finding that the conformation plays a significant role in their chemical behavior (Lynch et al., 2003).

Chemical Reactions and Properties

These compounds undergo various chemical reactions, contributing to their diverse biological activities. For example, the Thia-Michael addition reaction is used to synthesize specific derivatives with potential antibacterial and antifungal properties, as shown in the work by Karanth et al. (2018) (Karanth et al., 2018).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are crucial for their application in various fields. Detailed studies on these properties can help in the formulation of drugs and other chemical agents.

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds, stability under various conditions, and mechanisms of action against microbial strains, are essential for understanding their potential uses. The work by Desai et al. (2001) demonstrates the antimicrobial screening of various synthesized compounds, highlighting their growth inhibitory activity against microbes like E. coli, S. aureus, and Salmonella typhi (Desai et al., 2001).

Scientific Research Applications

Synthesis and Antibacterial Activity

Compounds structurally related to "{2,6-dichloro-4-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid" have been synthesized and evaluated for their antibacterial properties. For instance, a series of new (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives with thiazolidine-2,4-dione, rhodanine, and 2-thiohydantoin moiety exhibited antibacterial activity primarily against Gram-positive bacterial strains, suggesting the structural importance of the thiazolidine core in antibacterial response (Trotsko et al., 2018).

Antimicrobial Applications

The antimicrobial efficacy of similar compounds has been demonstrated through various studies. For example, derivatives incorporating sulfonamido-4-thiazolidinone showed pronounced antifungal activity against C. albicans, indicating the potential of these molecules in developing new antimicrobial agents (Patel et al., 2010).

Hypoglycemic Activity

These compounds have also been investigated for their potential in treating diabetes through modulation of PPARγ and GLUT-4. A specific compound showed a significant increase in the mRNA expression of PPARγ and GLUT-4 levels, demonstrating its potential as an antidiabetic agent (Navarrete-Vázquez et al., 2014).

Environmental Applications

Furthermore, related compounds have been evaluated for their role in environmental protection, particularly in the degradation of persistent herbicides. Advanced oxidation processes, including the use of photo-electro/Persulfate/nZVI, have been optimized for the degradation of 2–4 Dichlorophenoxyacetic acid, showcasing the environmental applicability of these chemicals in reducing herbicide pollution (Mehralipour & Kermani, 2021).

properties

IUPAC Name

2-[2,6-dichloro-4-[(Z)-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11Cl2NO5S/c19-12-6-10(7-13(20)16(12)26-9-15(22)23)8-14-17(24)21(18(25)27-14)11-4-2-1-3-5-11/h1-8H,9H2,(H,22,23)/b14-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZIYHSQVUIAOCW-ZSOIEALJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C(=C3)Cl)OCC(=O)O)Cl)SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC(=C(C(=C3)Cl)OCC(=O)O)Cl)/SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11Cl2NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{2,6-dichloro-4-[(Z)-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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{2,6-dichloro-4-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid
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{2,6-dichloro-4-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid
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{2,6-dichloro-4-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid
Reactant of Route 4
{2,6-dichloro-4-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid
Reactant of Route 5
{2,6-dichloro-4-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid
Reactant of Route 6
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{2,6-dichloro-4-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid

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